(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2,4-dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride . This nomenclature reflects its core structure:

- A 1,3-thiazole ring (a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3).

- Methyl substituents at positions 2 and 4 of the thiazole ring.

- An aminomethyl group (-CH2NH2) at position 5, which is protonated as a dihydrochloride salt.

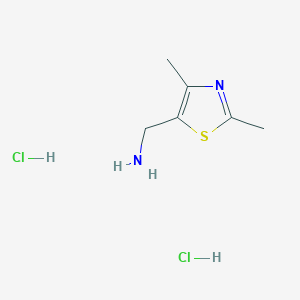

The structural representation (Figure 1) highlights the planar thiazole ring with delocalized π-electrons, methyl groups at C2 and C4, and the primary amine group at C5, stabilized by two hydrochloric acid molecules.

CAS Registry Number and Alternative Chemical Designations

The compound is registered under CAS 1185293-90-6 . Alternative designations include:

- (2,4-Dimethylthiazol-5-yl)methanamine dihydrochloride (IUPAC variant).

- MFCD12026783 (MDL number).

- SCHEMBL13982880 (PubChem synonym).

These identifiers are critical for regulatory documentation and scientific literature searches.

Molecular Formula and Weight Analysis

The molecular formula is C6H12Cl2N2S , with a molecular weight of 215.14 g/mol .

Table 1: Elemental Composition

| Element | Quantity | Contribution (%) |

|---|---|---|

| C | 6 | 33.49 |

| H | 12 | 5.63 |

| Cl | 2 | 32.96 |

| N | 2 | 13.02 |

| S | 1 | 14.90 |

The dihydrochloride salt increases molecular weight by 72.92 g/mol (2 × HCl) compared to the free base (142.22 g/mol).

Structural Elucidation of Thiazole Core and Substituent Configurations

The 1,3-thiazole core is characterized by:

- Aromaticity due to 6 π-electrons (4 from the thiazole ring and 2 from the lone pairs of sulfur and nitrogen).

- Methyl groups at C2 and C4, which are electron-donating, enhancing the ring’s nucleophilicity.

- The aminomethyl group at C5, which adopts a planar configuration due to conjugation with the thiazole π-system.

Spectroscopic Features :

- 1H NMR : Methyl protons (C2 and C4) resonate at δ 2.4–2.6 ppm, while the aminomethyl group shows signals at δ 3.8–4.0 ppm (CH2) and δ 8.2–8.4 ppm (NH2+, broad).

- IR : N-H stretches at 3300–3500 cm⁻¹ and C-S vibrations at 670–710 cm⁻¹.

Figure 2: 3D Conformation The thiazole ring’s planarity and substituent orientations are validated by X-ray crystallography data (PubChem CID 89218925).

Propriétés

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXJSYXKOHKTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Cyclization of α-Haloketones and Thioamides

- Starting from α-haloketones (e.g., α-bromoketones), the heterocyclic core is formed through cyclization with thioamides.

- The halogenated ketone reacts with a thioamide derivative under basic conditions to generate the thiazole ring.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | α-Haloketone + Thioamide | Ethanol or acetic acid | 60–80°C | Cyclization occurs via nucleophilic attack of sulfur on the carbonyl carbon |

| 2 | Alkylation | Alkyl halide (e.g., methyl iodide) | Room temp to 60°C | Selective methylation at the 2-position |

- Straightforward heterocycle formation.

- Good yields with controlled reaction conditions.

Research Findings and Data Tables

Note: These yields vary depending on specific reaction conditions, purity of starting materials, and scale.

Additional Considerations

- Purification: Crystallization from suitable solvents (e.g., ethanol/water mixtures) is standard.

- Scalability: The outlined methods are adaptable for large-scale synthesis with appropriate optimization.

- Safety: Handling methylating agents and halogenating reagents requires appropriate safety protocols.

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The methylamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride has been studied for its potential as a drug candidate due to its biological activity:

- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit antimicrobial effects against resistant bacterial strains. A notable study demonstrated enhanced efficacy when combined with traditional antibiotics in treating resistant infections.

Anticancer Research

Thiazole derivatives, including this compound, have shown promise in anticancer applications. They can inhibit specific enzymes involved in cancer cell proliferation and survival. Studies have documented their potential in targeting various cancer types through enzyme inhibition pathways.

Proteomics Research

While specific applications in proteomics are less documented, compounds like this compound are often utilized in interaction studies within biological systems. Their ability to influence protein interactions makes them valuable in understanding cellular mechanisms.

The biological activity of this compound includes:

- Enzyme Inhibition : It interacts with various enzymes and receptors, leading to potential therapeutic effects.

- Antifungal Properties : Similar thiazole compounds have been investigated for antifungal activity, suggesting possible applications in treating fungal infections.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

| Study Focus | Findings |

|---|---|

| Combination Therapy for Infections | Increased sensitivity to antibiotics in resistant strains using thiazole derivatives. |

| Anticancer Efficacy | Inhibition of cancer cell growth through targeted enzyme inhibition pathways. |

Mécanisme D'action

The mechanism of action of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Below is a detailed comparison of the target compound with structurally related thiazole derivatives, focusing on molecular formulas, substituents, and key physical properties.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Solubility

- The target compound’s 2,4-dimethyl substituents contribute to moderate lipophilicity, balanced by the dihydrochloride salt’s hydrophilic nature. In contrast, (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride (CAS: 49256-94) features bulky phenyl groups, significantly increasing hydrophobicity and reducing aqueous solubility .

- Methoxymethyl substitution in {[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride introduces an oxygen atom, enhancing hydrogen-bonding capacity and polarity compared to the target’s methyl groups .

Tetrazole substitution in [4-(2H-Tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride (CAS: 2138518-26-8) introduces a nitrogen-rich heterocycle, which may enhance interactions with metal ions or charged biomolecules .

Salt Form and Stability Dihydrochloride salts (e.g., target compound, CAS: 1185293-90-6) generally exhibit higher solubility in polar solvents compared to monohydrochloride derivatives like 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS: 1461714-51-1) . [(2-Isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride (CAS: 1185029-09-7) shares the dihydrochloride salt form with the target compound but features a sterically demanding isopropyl group, which may impact crystallinity and stability .

Activité Biologique

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its potential applications in drug development.

The compound has the chemical formula and is characterized by a thiazole ring structure. Its synthesis involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the methylamine group.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against a range of microbial strains. The results highlighted that this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria as well as fungal species.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 ± 1.5 |

| This compound | Escherichia coli | 12 ± 1.0 |

| Amphotericin B | Candida albicans | 20 ± 2.0 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells.

Table 2: Anticancer Activity Against Various Cell Lines

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and alter cellular signaling pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation or induce apoptosis in malignant cells.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings. One notable study focused on the use of thiazole derivatives in combination therapy for treating resistant bacterial infections. The results showed enhanced efficacy when combined with traditional antibiotics.

Table 3: Case Study Summary

| Study Focus | Findings |

|---|---|

| Combination Therapy for Infections | Increased sensitivity to antibiotics in resistant strains using thiazole derivatives |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride, and what analytical techniques are critical for confirming its purity and structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using intermediates like [(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride . Purity (≥95%) is confirmed via HPLC, while structural integrity is validated using -NMR, -NMR, and mass spectrometry (MS). X-ray crystallography with SHELXL refinement is recommended for unambiguous structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in anhydrous, cool conditions (2–8°C) under inert gas to prevent hydrolysis or oxidation. Use desiccants and amber vials to minimize light exposure. Safety protocols, including PPE (gloves, lab coats), are critical due to its hydrochloride salt form, which may release HCl under moisture .

Q. What spectroscopic methods are used to characterize the hydrochloride salt form of this compound?

- Methodological Answer : Key techniques include:

- -NMR and -NMR to confirm proton environments and carbon frameworks .

- IR spectroscopy to identify amine (–NH) and hydrochloride (–Cl) functional groups .

- Elemental analysis to verify stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound during structure refinement?

- Methodological Answer : Use SHELXL’s robust refinement algorithms to address twinning or disorder. For high-resolution data, apply Hirshfeld atom refinement (HAR) to resolve electron density ambiguities. Cross-validate with spectroscopic data to reconcile bond-length/bond-angle mismatches .

Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution or condensation reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model reaction pathways. Validate predictions using databases like Reaxys or PISTACHIO for analogous thiazole derivatives. Focus on frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

Q. How can researchers design assays to study the biological activity of this compound, such as kinase inhibition or cytotoxicity?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with CDK2 or IKBKG kinases, referencing structural analogs like 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine .

- Cytotoxicity : Employ MTT or Annexin V assays in cancer cell lines, comparing IC values with controls. Optimize dosing using solubility data (DMSO/PBS compatibility) .

Q. How can contradictions in reported solubility or stability data for this compound be addressed experimentally?

- Methodological Answer : Conduct systematic stability studies under varying pH (2–12), temperatures (4–37°C), and solvents (DMSO, water, ethanol). Use UPLC-MS to monitor degradation products. Cross-reference with thermodynamic solubility measurements via shake-flask method .

Q. What strategies are effective for synthesizing isotopically labeled derivatives (e.g., ) of this compound for metabolic studies?

- Methodological Answer : Introduce -labeled ammonia during the thiazole ring formation step. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Confirm isotopic incorporation using high-resolution MS and -NMR .

Methodological Notes

- Structural Analysis : Prioritize SHELX software for crystallographic refinement due to its robustness in handling small-molecule data .

- Purity Validation : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities .

- Biological Assays : Include positive controls (e.g., Purvalanol for kinase studies) and validate results with orthogonal assays (e.g., Western blotting for target engagement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.